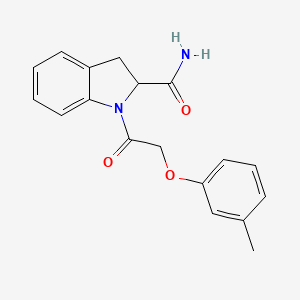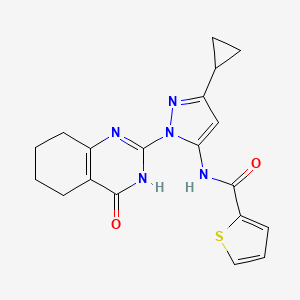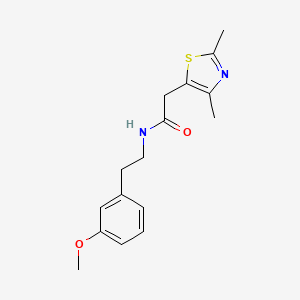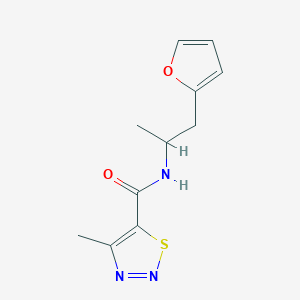![molecular formula C17H14FN3OS B2822756 N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1211237-74-9](/img/structure/B2822756.png)
N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[c][1,2,5]thiadiazole core, which is a type of heterocyclic compound. This core is often found in compounds used in organic electronics due to its electron-deficient nature . The compound also contains a fluorophenyl group and a cyclopropyl group, which could potentially influence its electronic properties .
Molecular Structure Analysis
The benzo[c][1,2,5]thiadiazole core of the molecule is planar, which could facilitate stacking interactions in a solid-state structure . The presence of the fluorophenyl and cyclopropyl groups could influence the overall shape and electronic distribution of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The electron-deficient nature of the benzo[c][1,2,5]thiadiazole core could make the compound a good acceptor in donor-acceptor systems .Aplicaciones Científicas De Investigación
Anticancer Applications
Several studies have focused on the development and evaluation of benzothiazole and thiadiazole derivatives as potential anticancer agents. For instance, Hutchinson et al. (2001) explored the synthesis of fluorinated benzothiazoles with potent cytotoxic effects in vitro against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Hutchinson, M., Chua, M., Browne, H., Trapani, V., Bradshaw, T., Westwell, A., & Stevens, M. (2001)). Tiwari et al. (2017) synthesized benzamide derivatives with thiadiazole scaffolds, demonstrating promising anticancer activity, which could suggest a potential application for similar compounds in cancer treatment (Tiwari, S., Siddiqui, S., Seijas, J., Vázquez-Tato, M., Sarkate, A., Lokwani, D., & Nikalje, A. P. (2017)).
Antiviral Applications
Research by Tatar et al. (2021) into L-methionine-coupled 1,3,4-thiadiazole derivatives revealed a new class of selective influenza A virus inhibitors, suggesting the potential of thiadiazole derivatives in the development of antiviral drugs (Tatar, E., Yaldız, S., Kulabaş, N., Vanderlinden, E., Naesens, L., & Küçükgüzel, I. (2021)).
Metabolism and Pharmacokinetics Studies
Research into the metabolism of related compounds, such as SB-649868, an orexin receptor antagonist, by Renzulli et al. (2011), provides insights into the metabolic pathways and elimination of these compounds, which can be crucial for understanding the pharmacokinetics of similar chemical entities (Renzulli, C., Nash, M., Wright, M., Thomas, S., Zamuner, S., Pellegatti, M., Bettica, P., & Boyle, G. (2011)).
Synthesis and Structural Studies
Novel synthetic approaches and structural studies of benzothiazole and thiadiazole derivatives offer insights into the chemical properties and potential applications of these compounds in various fields. For example, Patel and Patel (2015) reported on the synthesis and antibacterial activity of triazolo-thiadiazole derivatives, demonstrating the versatility of these scaffolds in creating compounds with significant biological activity (Patel, G. K., & Patel, H. S. (2015)).
Mecanismo De Acción
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of the given compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound is likely related to its electron-deficient nature. The BTZ group has been shown to participate in intramolecular charge transfer mechanisms during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
Btz-based compounds have been used in photocatalytic applications, suggesting that they may interact with light-dependent biochemical pathways .
Result of Action
Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes, suggesting that they may have effects at the molecular and cellular levels .
Action Environment
The action of this compound may be influenced by environmental factors such as light, given its potential use in photovoltaics and photocatalysis
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-13-4-2-12(3-5-13)17(7-8-17)10-19-16(22)11-1-6-14-15(9-11)21-23-20-14/h1-6,9H,7-8,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHYQNQUIBMZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2822674.png)

![3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine](/img/structure/B2822676.png)


![1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2822679.png)




![ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate](/img/structure/B2822688.png)
![8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822689.png)
![Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate](/img/structure/B2822692.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2822693.png)